1-(6-Chloro-2-pyridinyl)-2-ethylpiperidine
Overview
Description
“1-(6-Chloro-2-pyridinyl)-2-ethylpiperidine” is a chemical compound. Its structure and properties would be similar to those of related compounds, but specific data is not available .
Molecular Structure Analysis
The molecular structure of “1-(6-Chloro-2-pyridinyl)-2-ethylpiperidine” can be inferred from its name and from the structures of similar compounds . It would have a pyridine ring (a six-membered ring with five carbon atoms and one nitrogen atom), with a chlorine atom and an ethylpiperidine group attached.
Chemical Reactions Analysis
The chemical reactions involving “1-(6-Chloro-2-pyridinyl)-2-ethylpiperidine” would depend on its exact structure and on the reaction conditions . Without specific information, it’s difficult to predict its reactivity.
Scientific Research Applications
Coordination Chemistry and Ligand Properties
Research on compounds containing pyridine and piperidine derivatives has shown their importance in coordination chemistry. These compounds exhibit fascinating variability in their chemistry and properties, making them suitable for forming complex compounds with unique spectroscopic properties, structures, magnetic properties, and potential biological and electrochemical activities. This variability suggests potential research applications in developing new materials and studying molecular interactions (Boča, Jameson, & Linert, 2011).
Environmental and Biological Implications
Compounds with chlorinated pyridine structures, similar to the one mentioned, are studied for their environmental persistence and biological effects. Research on pesticides like chlorpyrifos and cypermethrin, which possess chlorinated pyridyl components, shows significant developmental and lung toxicity in animal models. These findings highlight the need for understanding the environmental impact and toxicological properties of such compounds (Shaikh & Sethi, 2020).
Antimicrobial and Pharmacological Properties
The antimicrobial properties of pyridine derivatives are of significant interest. Pyridine and its derivatives have been identified to possess a wide range of biological activities, including antibacterial, antifungal, and anticancer activities. Their high affinity for various ions and ability to function as effective chemosensors for determining different species in environmental, agricultural, and biological samples suggest a broad spectrum of scientific applications (Abu-Taweel et al., 2022).
Drug Discovery and Medicinal Chemistry
Spiropiperidines, a class related to the structural motif of the specified compound, have seen increased interest in drug discovery programs. Their synthesis and application are explored for potential medicinal uses, including antidepressants, antipsychotics, and anxiolytics. The diversity in spiropiperidine synthesis reflects the vast potential of these compounds in creating new therapeutic agents (Griggs, Tape, & Clarke, 2018).
Safety And Hazards
properties
IUPAC Name |
2-chloro-6-(2-ethylpiperidin-1-yl)pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17ClN2/c1-2-10-6-3-4-9-15(10)12-8-5-7-11(13)14-12/h5,7-8,10H,2-4,6,9H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YMFCITLRBOCZOQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CCCCN1C2=NC(=CC=C2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17ClN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.73 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(6-Chloro-2-pyridinyl)-2-ethylpiperidine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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